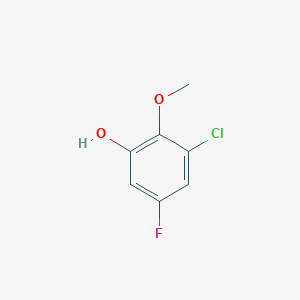

3-Chloro-5-fluoro-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPHKCUHBFQMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 3-Chloro-5-fluoro-2-methoxyphenol, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) signals.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectrometry

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these atoms.

The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The coupling between these protons would be influenced by the adjacent fluorine atom, resulting in characteristic splitting patterns (J-coupling). The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each of the seven carbon atoms in the molecule would produce a unique signal. The carbons attached to electronegative atoms (oxygen, chlorine, fluorine) would be shifted downfield. Carbon-fluorine coupling would also be observable, providing further confirmation of the fluorine substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and have not been experimentally verified.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | - | ~145-150 (d, JC-F) |

| C2-OCH₃ | - | ~140-145 |

| C3-Cl | - | ~115-120 |

| C4-H | ~6.8-7.0 (d, JH-F) | ~110-115 (d, JC-F) |

| C5-F | - | ~155-160 (d, JC-F) |

| C6-H | ~6.6-6.8 (d, JH-F) | ~105-110 (d, JC-F) |

| OCH₃ | ~3.9 (s) | ~56 |

| OH | Variable (br s) | - |

Fluorine-19 (¹⁹F) NMR Spectrometry

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, which would be observable as a doublet of doublets, providing clear evidence for its position on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all the signals and confirm the structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, it would confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to assign the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₇H₆ClFO₂). The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds.

In the analysis of this compound, GC would first separate the compound from any impurities or other components in a mixture. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique "fingerprint" of the molecule and can be used for its identification by comparing it to a spectral library or by interpreting the fragmentation pathways. For this compound, characteristic fragments would likely arise from the loss of a methyl group (CH₃), a formyl group (CHO), or the chlorine atom.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values and have not been experimentally verified.)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 176/178 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-CH₃]⁺ | 161/163 | Loss of a methyl radical |

| [M-CHO]⁺ | 147/149 | Loss of a formyl radical |

| [M-Cl]⁺ | 141 | Loss of a chlorine radical |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the characterization of substituted phenols like this compound. While specific research delineating the LC-MS analysis of this compound is not extensively available in public literature, standard methodologies for analogous compounds provide a clear framework.

For a related compound, 5-chloro-3-fluoro-2-methoxyphenol, predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts, which is crucial for molecular weight confirmation. uni.lu This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection and identification of the compound and any potential impurities. A typical reverse-phase HPLC method for a similar compound, 3-Chloro-5-methoxyphenol (B1581831), utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like formic acid for MS compatibility. sielc.com This setup is scalable and can be adapted for preparative separation to isolate impurities for further structural elucidation. sielc.com

Table 1: Predicted LC-MS Data for an Isomeric Compound (5-chloro-3-fluoro-2-methoxyphenol)

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 177.01131 |

| [M+Na]⁺ | 198.99325 |

| [M-H]⁻ | 174.99675 |

| [M+NH₄]⁺ | 194.03785 |

| [M+K]⁺ | 214.96719 |

Data sourced from predicted values for an isomer, providing expected masses for MS detection. uni.lu

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

There is currently no publicly available single-crystal X-ray diffraction data for this compound. However, analysis of structurally related halogenated pyridines and phenols reveals key insights. For instance, the arrangement of substituents on the aromatic ring significantly influences intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing. The presence of the fluorine atom, in particular, can enhance binding affinity and selectivity in biological contexts by influencing the molecule's electronic properties and conformation. Obtaining single crystals of this compound would be a critical step in fully characterizing its solid-state structure.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenolic group, C-O stretching of the methoxy group, C-F and C-Cl bonds, and aromatic C-H and C=C vibrations. The precise frequencies of these vibrations can be influenced by the electronic effects of the halogen substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The λmax (wavelength of maximum absorbance) for this compound would be characteristic of a substituted benzene ring. For a related compound, detection via HPLC is often performed at a wavelength of 254 nm.

Table 2: Expected Spectroscopic Data Ranges

| Spectroscopic Technique | Functional Group / System | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | Phenolic O-H stretch | ~3200-3600 |

| IR Spectroscopy | Aromatic C-H stretch | ~3000-3100 |

| IR Spectroscopy | C-O (methoxy) stretch | ~1000-1300 |

| IR Spectroscopy | C-F stretch | ~1000-1400 |

| IR Spectroscopy | C-Cl stretch | ~600-800 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for separating them from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like this compound. A standard approach involves using a reverse-phase C18 column with a gradient elution system, typically a mixture of acetonitrile and water with an acid modifier. sielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, often at a specific UV wavelength like 254 nm. For related compounds, purity limits are often set at ≥ 95%. qtonics.com

Gas Chromatography (GC) can also be employed, particularly for assessing the purity of more volatile related compounds or precursors. For example, the purity of 2-Bromo-3-methoxyphenol has been determined by GC. sigmaaldrich.com

These chromatographic methods are not only analytical but can be scaled for preparative purposes to isolate the pure compound for use in further research applications. sielc.com

Table 3: Common Chromatographic Conditions for Analysis of Related Phenolic Compounds

| Parameter | HPLC |

|---|---|

| Stationary Phase | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile / Water (gradient) |

| Modifier | Formic Acid or Phosphoric Acid |

| Detection | UV (e.g., 254 nm) |

These conditions are typical for the analysis and purification of substituted phenols. sielc.com

Computational Chemistry and Quantum Mechanical Studies

Electronic Structure and Molecular Geometry Investigations via Density Functional Theory (DFT)

Density Functional Theory has proven to be a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. For complex molecules like substituted phenols, DFT methods, particularly B3LYP, are widely used to predict molecular geometries and vibrational frequencies with a high degree of correlation to experimental data.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For substituted phenols, the orientation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups relative to the benzene (B151609) ring and each other is of particular interest.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations are instrumental in assigning these experimental vibrational bands to specific atomic motions.

For the analogous compound, 3-chloro-5-methoxyphenol (B1581831), a detailed vibrational analysis has been conducted. ijrte.org The calculated vibrational frequencies, after being scaled to correct for anharmonicity and basis set deficiencies, show excellent agreement with experimental FT-IR and FT-Raman spectra. ijrte.org Key vibrational modes for phenolic compounds include the O-H stretching, C-O stretching, and various bending and stretching modes of the aromatic ring. The presence of chlorine and methoxy groups introduces characteristic vibrations, such as the C-Cl stretching and various modes of the methoxy group.

In the case of 3-Chloro-5-fluoro-2-methoxyphenol, the introduction of fluorine would be expected to introduce a C-F stretching vibration, typically observed in the range of 1000-1400 cm⁻¹. The high electronegativity of fluorine would also likely influence the frequencies of adjacent vibrational modes. Theoretical studies on other fluorinated phenols have shown that DFT calculations can accurately predict these shifts. nih.govkuleuven.beumn.edu

Table 1: Selected Calculated Vibrational Frequencies for 3-chloro-5-methoxyphenol (CMOP) ijrte.org (Note: This data is for a closely related compound and serves as an estimate for this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3578 | 3580 | - |

| C-H Stretch (aromatic) | 3075 | 3070 | 3072 |

| C-O Stretch (hydroxyl) | 1255 | 1250 | 1252 |

| C-Cl Stretch | 680 | 685 | 682 |

Molecular Reactivity and Interaction Analysis

The electronic properties of a molecule, as described by quantum mechanics, govern its reactivity and how it interacts with other molecules. Several computational tools provide a quantitative and qualitative understanding of these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies for 3-chloro-5-methoxyphenol (CMOP) ijrte.org (Note: This data is for a closely related compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.12 |

| LUMO | -1.45 |

| HOMO-LUMO Gap | 4.67 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack).

In phenolic compounds, the oxygen atom of the hydroxyl group typically represents a region of high negative potential. For 3-chloro-5-methoxyphenol, MEP analysis reveals the expected negative potential around the oxygen atoms and the delocalized negative charge on the aromatic ring. ijrte.org The hydrogen atom of the hydroxyl group exhibits a positive potential. The introduction of a fluorine atom in this compound would create an additional region of negative potential due to fluorine's high electronegativity, further influencing the molecule's interaction with its environment.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. ijrte.org It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugation, contribute to the stabilization of the molecule.

For 3-chloro-5-methoxyphenol, NBO analysis has been used to quantify the stabilization energies associated with various intramolecular charge transfer interactions. ijrte.org Key interactions include the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and methoxy groups into the antibonding orbitals of the aromatic ring. This analysis helps to explain the electronic effects of the substituents on the stability and reactivity of the molecule. A similar analysis for this compound would elucidate the role of the fluorine atom in these intramolecular electronic interactions.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and halogen bonds, are significantly weaker than covalent bonds but collectively play a dominant role in chemical and biological systems. escholarship.org The NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize these weak interactions.

For this compound, NCI analysis would reveal a complex interplay of interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor. The methoxy group can also accept a hydrogen bond. The fluorine and chlorine atoms can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Furthermore, the aromatic ring can engage in π-stacking and other dispersion interactions.

An NCI plot of this compound would likely show distinct regions corresponding to these different interactions. For instance, a strong, attractive interaction surface would be expected between the hydroxyl hydrogen and a hydrogen bond acceptor. Weaker, more diffuse surfaces would indicate van der Waals interactions across the molecule. The presence and nature of these interactions are critical for understanding how the molecule might bind to a biological target or self-assemble. The complexity of these interactions is often influenced by the surrounding environment, such as the solvent. escholarship.org

Thermochemical Properties and Reaction Energetics

Thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding the stability and reactivity of a compound. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are routinely employed to predict these properties with a high degree of accuracy. For this compound, these calculations would provide insights into its intrinsic stability.

Reaction energetics, which involves the study of energy changes during a chemical reaction, can also be effectively modeled. For instance, the energy barrier (activation energy) for various reactions, such as electrophilic aromatic substitution or nucleophilic attack, can be calculated. A theoretical study on the degradation of halogenated phenols by hydroxyl radicals, for example, utilized quantum chemistry to determine that ⚫OH-addition channels are generally more favorable than proton-coupled electron transfer pathways in the absence of a catalyst. rsc.org

For this compound, computational studies could predict the most likely sites for metabolic attack or chemical modification by calculating the activation energies for reactions at different positions on the molecule. The presence of the chloro, fluoro, and methoxy substituents will significantly influence the electron distribution in the phenol (B47542) ring, thereby affecting the energetics of potential reactions.

Table 1: Hypothetical Thermochemical Data for a Reaction of a Substituted Phenol

| Property | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -85 |

| Activation Energy (Ea) | 120 |

| Gibbs Free Energy of Reaction (ΔG) | -70 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies on reaction energetics. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, have become invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. aminer.orgresearchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly amenable to computational prediction. researchgate.netnih.govnih.gov

For this compound, DFT calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated spectra with experimental data (if available), one can confirm the structure of the molecule. Even in the absence of experimental data, predicted spectra can serve as a valuable reference. The accuracy of these predictions has significantly improved, with modern methods often achieving errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C chemical shifts. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | 5.8 (OH) | 148.0 |

| C2-OCH₃ | 3.9 (OCH₃) | 145.5 |

| C3-Cl | - | 115.0 |

| C4-H | 6.9 | 110.0 |

| C5-F | - | 158.0 (d, J=240 Hz) |

| C6-H | 6.7 | 105.0 (d, J=25 Hz) |

Note: These are hypothetical predicted values based on general principles for substituted phenols and data for similar compounds. The carbon attached to fluorine shows a large coupling constant (J), which is characteristic. Actual values would require specific DFT calculations.

Solvent Effects on Molecular Properties and Chemical Reactivity

The solvent in which a molecule is dissolved can have a profound impact on its properties and reactivity. wikipedia.orgnumberanalytics.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent influences the solute's electronic structure and energy.

For this compound, the polarity of the solvent would affect its conformational preferences and the acidity of the phenolic hydroxyl group. In polar protic solvents, such as water or methanol, the solvent can form hydrogen bonds with the hydroxyl and methoxy groups, stabilizing the molecule. libretexts.orglibretexts.org This can influence reaction rates; for example, SN1-type reactions are generally favored in polar protic solvents due to the stabilization of charged intermediates. libretexts.org Conversely, SN2 reactions are often faster in polar aprotic solvents like DMSO or DMF. youtube.com

The choice of solvent can also alter the thermodynamics and kinetics of reactions involving this compound. For instance, a reaction that proceeds through a polar transition state will be accelerated in a more polar solvent. Computational studies can quantify these effects by calculating reaction profiles in different simulated solvent environments, providing valuable guidance for experimental work.

Chemical Transformations and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactivity of Halogenated Methoxyphenols

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the nature of the substituents it carries. In the case of halogenated methoxyphenols like 3-Chloro-5-fluoro-2-methoxyphenol, the directing effects of the hydroxyl, methoxy (B1213986), and halogen groups are crucial in determining the position of substitution.

The hydroxyl (–OH) and methoxy (–OCH3) groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, halogens (–Cl and –F) are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. nih.gov In polysubstituted benzenes, the position of electrophilic attack is determined by the combined effects of all substituents. Generally, the most powerfully activating group dictates the position of substitution.

For this compound, the hydroxyl group is the most activating substituent, followed by the methoxy group. Therefore, electrophilic substitution would be expected to occur at positions ortho or para to the hydroxyl group. The positions ortho to the hydroxyl group are C4 and C6. The C4 position is also meta to the chloro and fluoro substituents, while the C6 position is ortho to the methoxy group and meta to the fluoro group. The para position to the hydroxyl group is occupied by the chloro substituent. Given the steric hindrance from the adjacent methoxy group and the electronic deactivation by the halogens, the precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -OH (Hydroxyl) | Activating | ortho, para |

| -OCH3 (Methoxy) | Activating | ortho, para |

| -F (Fluoro) | Deactivating | ortho, para |

| -Cl (Chloro) | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. youtube.com The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.

In this compound, the fluorine and chlorine atoms can act as leaving groups. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is favored by the more electronegative halogen's ability to polarize the C-X bond, rather than the C-X bond cleavage. youtube.com

A notable SNAr pathway relevant to phenols is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. osti.gov This reaction involves a nucleophilic heteroatom in a side chain attacking the aromatic ring and displacing a substituent.

Recent research has also highlighted a "homolysis-enabled electronic activation" strategy for SNAr reactions of halophenols. osti.gov In this mechanism, the phenol (B47542) is converted to a phenoxyl radical. This radical acts as an exceptionally strong electron-withdrawing group, activating the ring towards nucleophilic attack and lowering the reaction barrier by a significant margin (over 20 kcal/mol) compared to the closed-shell phenol. osti.gov This pathway could be relevant for the transformation of this compound under oxidative conditions.

Oxidative and Reductive Transformation Mechanisms

Halogenated methoxyphenols can undergo both oxidative and reductive transformations, which are particularly relevant in environmental degradation pathways and synthetic applications.

Oxidative Transformations: One significant oxidative pathway for chlorinated guaiacols (methoxyphenols) is O-demethylation, often mediated by microorganisms. For instance, bacterial strains like Acinetobacter junii can metabolize chlorinated guaiacols by removing the methyl group from the methoxy ether, converting it into a catechol. nih.gov This process is a crucial first step in the biodegradation of these compounds. nih.gov However, the substitution pattern can significantly influence the feasibility of this transformation; for example, substitution at the C6 position has been shown to inhibit metabolism by certain bacterial strains. nih.gov

Another oxidative pathway involves the formation of phenoxy radicals, which can then undergo coupling reactions. nih.gov Peroxidases can catalyze the dimerization of chlorophenols, which can be accompanied by dehalogenation. nih.gov Computational studies suggest that radical-cation and radical-radical singlet coupling are the most probable pathways for this dimerization. nih.gov

Reductive Transformations: Reductive dehalogenation is a critical transformation for chlorinated aromatic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Anaerobic bacteria, such as Desulfomonile tiedjei, can reductively dehalogenate chlorophenols. nih.gov This bacterium preferentially removes chlorine atoms at the meta position. nih.gov Generally, more highly chlorinated phenols are more readily dechlorinated. nih.gov This process is a key step in the bioremediation of sites contaminated with chlorinated phenols. wikipedia.org

Catalyst-Mediated Organic Reactions

Catalyst-mediated reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the synthesis of complex organic molecules from aryl halides. youtube.comyoutube.com Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen substituent.

For this compound, both the chlorine and fluorine atoms are potential sites for cross-coupling. The relative reactivity of C-Cl and C-F bonds in palladium-catalyzed reactions is an important consideration. Generally, the C-Cl bond is more reactive than the C-F bond in oxidative addition to palladium(0), which is the initial step in many cross-coupling catalytic cycles. This would suggest that selective coupling at the C3 position (C-Cl bond) might be achievable under carefully controlled conditions.

Table 2: Potential Catalyst-Mediated Reactions for this compound

| Reaction Name | Reactant | Product Type | Potential Site of Reaction |

| Suzuki-Miyaura Coupling | Organoboron reagent | Biaryl | C-Cl, C-F |

| Heck Coupling | Alkene | Substituted alkene | C-Cl, C-F |

| Buchwald-Hartwig Amination | Amine | Aryl amine | C-Cl, C-F |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne | C-Cl, C-F |

Rearrangement and Cyclization Reactions

Substituted phenols can undergo various rearrangement and cyclization reactions to form new ring systems. A significant potential reaction for this compound and its derivatives is intramolecular cyclization to form substituted dibenzofurans.

One method for synthesizing dibenzofurans is through the palladium-catalyzed intramolecular C-H activation and C-O cyclization of appropriate phenol-containing precursors. nih.gov This reaction can tolerate a range of functional groups. Another approach involves the palladium-catalyzed cyclization of o-iododiaryl ethers, which can be synthesized from phenols. biointerfaceresearch.com Copper-catalyzed Ullmann coupling is also a method for achieving this type of cyclization. organic-chemistry.org

Furthermore, oxidative nucleophilic aromatic substitution can trigger intramolecular cyclization. For example, m-prenylphenols can be cyclized to form bicyclic skeletons using hypervalent iodine reagents, where the prenyl group acts as an internal carbon nucleophile. nih.govelsevierpure.com This type of reaction could potentially be applied to derivatives of this compound that have been functionalized with a suitable side chain.

Reactive Intermediate Formation and Characterization

The chemical transformations of this compound can proceed through various reactive intermediates. Understanding the formation and properties of these intermediates is key to elucidating reaction mechanisms.

A primary reactive intermediate for phenols is the phenoxy radical . This species is formed by the one-electron oxidation of the phenol, typically involving the removal of the hydrogen atom from the hydroxyl group. The unpaired electron in a phenoxy radical is delocalized over the aromatic ring, with significant spin density at the oxygen atom and the ortho and para carbon atoms. nih.gov The formation of a phenoxy radical from this compound would be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents. These radicals are key intermediates in oxidative coupling and some SNAr reactions. osti.govnih.gov Phenoxy radicals can be characterized by spectroscopic techniques such as electron paramagnetic resonance (EPR) and broadband microwave spectroscopy. nih.gov

In SNAr reactions, the Meisenheimer complex is a crucial intermediate. libretexts.org This is a negatively charged, non-aromatic cyclohexadienyl anion formed by the addition of a nucleophile to the aromatic ring. The stability of the Meisenheimer complex is a key factor in the feasibility of an SNAr reaction and is enhanced by electron-withdrawing substituents that can delocalize the negative charge.

Derivatization Strategies for Advanced Chemical Applications

Synthesis of Functionalized Derivatives for Material Science Exploration

The derivatization of phenolic compounds is a key strategy for the development of advanced materials. While specific research on the derivatization of 3-Chloro-5-fluoro-2-methoxyphenol for materials science is not extensively documented, the functional groups present on the molecule—a hydroxyl group, a chlorine atom, a fluorine atom, and a methoxy (B1213986) group—offer multiple handles for chemical modification. These modifications can lead to the creation of monomers for polymerization, ligands for metal-organic frameworks (MOFs), and functional additives for various materials.

The phenolic hydroxyl group is a primary site for derivatization. It can be readily converted into an ether or ester, which can then be further functionalized. For instance, reaction with epichlorohydrin (B41342) can introduce an epoxide group, a versatile precursor for cross-linking in epoxy resins. The resulting polymers would benefit from the inherent flame-retardant properties imparted by the chlorine atom and the thermal stability often associated with fluorinated compounds.

Another approach involves the electrophilic substitution on the aromatic ring. The positions ortho and para to the hydroxyl group are activated, allowing for the introduction of various substituents. However, the existing substitution pattern on this compound will direct incoming electrophiles to the remaining vacant positions, potentially leading to highly functionalized monomers. These monomers can be used in the synthesis of specialty polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or electronic properties.

The following table outlines potential derivatization reactions of this compound and their relevance in materials science.

| Derivatization Reaction | Reagent/Condition | Potential Application in Material Science |

| Etherification | Alkyl halides, Epichlorohydrin | Synthesis of monomers for polymers and epoxy resins. |

| Esterification | Acyl chlorides, Carboxylic acids | Creation of liquid crystals, plasticizers, or functional monomers. |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acylating agents | Introduction of functional groups for further polymerization or cross-linking. |

| Cross-Coupling Reactions | Boronic acids (Suzuki coupling), Organotin compounds (Stille coupling) | Formation of conjugated polymers with potential applications in organic electronics. |

Derivatization for Enhanced Analytical Detectability

In analytical chemistry, derivatization is a common technique used to improve the detection and quantification of analytes. For a compound like this compound, derivatization can enhance its volatility and thermal stability for gas chromatography (GC) analysis, and improve its ionization efficiency for mass spectrometry (MS) detection.

Silylation Techniques

Silylation is a widely used derivatization method for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. mdpi.comphenomenex.com This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. The resulting silyl ether is more volatile, less polar, and more thermally stable than the parent phenol (B47542), making it ideal for GC-MS analysis. mdpi.comnih.gov

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The reaction is typically carried out in an aprotic solvent, and the resulting trimethylsilyl derivative of this compound can be easily separated and detected by GC-MS. nih.gov A rapid silylation method for various phenols has been developed using BSTFA in acetone, achieving quantitative derivatization within seconds at room temperature. nih.gov

The general mechanism for the silylation of a phenol is as follows:

The mass spectrum of the silylated derivative will show a characteristic molecular ion peak and fragmentation pattern, allowing for unambiguous identification and quantification.

Pentafluoropyridine (B1199360) Derivatization

While specific data on the pentafluoropyridine derivatization of this compound is not available, this technique is a known method for derivatizing phenolic compounds to enhance their detectability, particularly for electron capture detection (ECD) in gas chromatography. The reaction involves the nucleophilic substitution of a fluorine atom on the pentafluoropyridine ring by the phenoxide ion of the analyte.

The resulting pentafluorophenyl ether derivative is highly electronegative due to the presence of multiple fluorine atoms, which significantly enhances its response in an ECD system. This can lead to very low detection limits for the derivatized analyte.

Introduction of Complex Structural Motifs through Derivatization

The scaffold of this compound can serve as a starting point for the synthesis of more complex molecules. The strategic functionalization of this core structure allows for the introduction of diverse structural motifs, leading to compounds with potentially interesting biological or material properties.

One common strategy is the use of cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions, catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the chlorine atom on the aromatic ring can be replaced with an aryl, vinyl, or alkynyl group through a suitable cross-coupling reaction. This opens up a vast chemical space for creating novel derivatives.

Chemical Modifiers for Structure-Reactivity Relationship Studies

The systematic derivatization of this compound provides a valuable platform for studying structure-activity relationships (SAR). nih.gov By introducing different substituents at various positions on the aromatic ring or by modifying the existing functional groups, chemists can probe how these changes affect the molecule's reactivity and biological activity.

For example, the electronic properties of the aromatic ring can be tuned by introducing electron-donating or electron-withdrawing groups. The acidity of the phenolic hydroxyl group is sensitive to the nature and position of these substituents. chemrxiv.orglibretexts.org Studying these changes can provide insights into the reaction mechanisms and the factors that govern the molecule's behavior in different chemical environments.

The following table illustrates how different chemical modifications can be used to study structure-reactivity relationships.

| Modification | Purpose in SAR Studies |

| Introduction of electron-donating groups (e.g., -NH₂, -OR) | To increase the electron density of the aromatic ring and study its effect on electrophilic substitution reactions or the acidity of the phenol. |

| Introduction of electron-withdrawing groups (e.g., -NO₂, -CN) | To decrease the electron density of the aromatic ring and observe its impact on nucleophilic substitution reactions or the pKa of the phenol. |

| Variation of the alkyl chain on the methoxy group | To investigate the influence of steric bulk on the reactivity of the neighboring hydroxyl group. |

| Replacement of the chlorine or fluorine atom | To assess the role of specific halogens on the molecule's overall properties and reactivity. |

Scaffold Diversification through Multistep Derivatization

The concept of scaffold hopping involves the modification of a molecule's core structure to generate novel compounds with potentially improved properties. nih.govnih.gov Starting from this compound, multistep synthetic sequences can be designed to achieve significant structural diversification. This can involve a combination of the derivatization strategies mentioned earlier, such as functional group interconversion, cross-coupling reactions, and ring-forming reactions.

For instance, the phenolic hydroxyl group could be converted to a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at this position. Subsequently, the chlorine atom could be targeted for another transformation, leading to a highly diversified library of compounds based on the original scaffold.

Another approach could involve the synthesis of a heterocyclic ring fused to the benzene (B151609) ring of this compound. This could be achieved by first introducing appropriate functional groups on the aromatic ring and then performing a cyclization reaction. Such scaffold hopping strategies are crucial in fields like drug discovery, where the exploration of novel chemical space is essential for identifying new lead compounds. rsc.org

Strategic Role As a Key Intermediate and Scaffold in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Organic Molecules

While a complete multi-step total synthesis of a natural product originating directly from 3-chloro-5-fluoro-2-methoxyphenol is not extensively documented in readily available literature, its role as a foundational precursor is evident from the existence of more complex derivatives that incorporate its core structure. The synthesis of molecules such as 5-(3-chloro-5-fluoro-2-methoxyphenyl)oxazole aablocks.com and 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid bldpharm.com presupposes the use of the parent phenol (B47542) or a closely related synthon.

In these cases, the 3-chloro-5-fluoro-2-methoxyphenyl moiety is a critical structural unit that is carried through the synthetic sequence. Chemists utilize the parent phenol to install this specific substitution pattern early in a synthetic route, subsequently elaborating upon the phenol's hydroxyl group or other positions on the ring to build the final, more complex target molecule. This approach is efficient as it incorporates a pre-functionalized, sterically and electronically distinct aromatic ring in a single step, avoiding potentially low-yielding or non-selective halogenation and methoxylation steps on a more advanced intermediate.

Building Block for the Construction of Chemically Relevant Scaffolds (e.g., Heterocycles like Flavones, Pyrazolines)

The substitution pattern of this compound makes it an excellent starting material for the synthesis of various heterocyclic scaffolds, which are core components of many biologically active compounds.

Oxazoles: A direct application is in the synthesis of oxazole (B20620) derivatives. For instance, the compound 5-(3-chloro-5-fluoro-2-methoxyphenyl)oxazole has been synthesized, demonstrating the utility of the phenol as a building block for this class of five-membered heterocycles. aablocks.com The synthesis would involve converting the phenol to a suitable precursor that can undergo cyclization to form the oxazole ring.

Flavones: The ortho-methoxyphenol structure is a classic precursor for the synthesis of flavones, a major class of flavonoids. nih.govrsisinternational.org A plausible pathway starting from this compound would involve:

Acylation: Reaction of the phenolic hydroxyl group, for example, via a Friedel-Crafts acylation or through an ester rearrangement (Baker-Venkataraman rearrangement), to produce a substituted o-hydroxyacetophenone.

Condensation: Condensation of this acetophenone (B1666503) intermediate with an aromatic aldehyde to form a chalcone (B49325) derivative.

Cyclization: Oxidative cyclization of the chalcone, often under acidic or basic conditions, to yield the final flavone (B191248) skeleton. The methoxy (B1213986) group at the 2-position is crucial, as its demethylation during cyclization is a common step in many flavone syntheses to reveal the heterocyclic ring's oxygen atom. The synthesis of related compounds like 5-Fluoro-2-methoxyphenol often begins with o-methoxyphenol, highlighting the importance of this core structure. guidechem.com

While no specific examples for pyrazoline synthesis were found, the general reactivity of the phenol allows for its adaptation into various synthetic schemes for other heterocycles.

Application in the Synthesis of Specific Pharmaceutical Intermediates and Analogs

The primary documented value of this compound lies in its role as a key intermediate for high-value compounds in the pharmaceutical and agrochemical industries. ontosight.aiguidechem.com Its structure is embedded within more complex molecules designed to interact with biological targets.

A critical application is the preparation of boronic acid derivatives, such as (5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid and (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. bldpharm.comachemblock.combldpharm.com These reagents are indispensable in modern medicinal chemistry for their use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). This reaction allows for the precise formation of carbon-carbon bonds, enabling chemists to link the substituted phenyl ring to other molecular fragments to build a diverse array of drug candidates.

Furthermore, the phenol serves as a precursor to specialized amino acids like 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid, which can be incorporated into peptides or used as building blocks for other complex pharmaceutical agents. bldpharm.com In the agrochemical sector, related halogenated and fluorinated pyridinyl structures are used as precursors for potent herbicides, suggesting a similar potential application for derivatives of this phenol.

Core Structure for the Generation of Molecular Libraries

In drug discovery, generating molecular libraries—large collections of structurally related compounds—is essential for screening against biological targets. This compound serves as an excellent core structure, or scaffold, for this purpose.

The phenol's functional groups provide multiple points for chemical diversification:

The Phenolic Hydroxyl: This group can be easily alkylated, acylated, or converted to a triflate, allowing for the introduction of a wide variety of substituents or for its use as a handle in cross-coupling reactions.

The Aromatic Ring: The remaining unsubstituted position on the benzene (B151609) ring can be targeted for further functionalization, such as nitration, halogenation, or metallation, leading to another vector of diversity.

The Methoxy Group: This group can potentially be demethylated to reveal a second hydroxyl group, providing another site for modification or altering the molecule's hydrogen-bonding properties.

The availability of various derivatives, from boronic acids to amino acids and heterocycles, confirms its utility as a scaffold upon which entire libraries of compounds can be built for biological evaluation. aablocks.combldpharm.combldpharm.com

Contribution to the Development of New Synthetic Methodologies

The existence and use of a highly substituted and electronically complex molecule like this compound contributes to the refinement of synthetic methodologies. While it may not have been the subject of a paper unveiling a brand-new named reaction, its successful synthesis on a commercial scale requires the optimization of existing methods for regioselective halogenation and functionalization of sensitive phenolic compounds. ontosight.aiguidechem.com

Moreover, its derivatives are employed in the application and scope-expansion of powerful synthetic tools. For example, the use of (5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid in Suzuki coupling reactions helps to test the robustness and tolerance of new catalytic systems designed for challenging, sterically hindered, or electronically deactivated substrates. bldpharm.comachemblock.combldpharm.com Therefore, while not the origin of new methods, the compound and its derivatives are integral to the ongoing development and validation of advanced synthetic protocols that are crucial for modern chemistry.

Mentioned Compound Derivatives

| Compound Name | Molecular Formula | Role/Application |

| 5-(3-chloro-5-fluoro-2-methoxyphenyl)oxazole | C₁₀H₆ClFN₂O₂ | Heterocyclic Scaffold |

| (5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid | C₇H₆BClFO₃ | Suzuki Coupling Reagent |

| 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid | C₁₀H₁₁ClFNO₃ | Pharmaceutical Building Block |

Environmental Chemistry and Degradation Pathways of Halogenated Phenol Systems

The environmental fate of halogenated phenols, such as 3-Chloro-5-fluoro-2-methoxyphenol, is a complex interplay of photochemical, chemical, and biological processes. These compounds, often introduced into the environment through industrial activities, can undergo various transformations that determine their persistence, mobility, and ultimate impact on ecosystems. The specific substituents on the phenol (B47542) ring—in this case, chlorine, fluorine, and a methoxy (B1213986) group—play a crucial role in dictating the pathways and rates of degradation.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Halogenated Aromatics

The synthesis of specifically substituted halogenated aromatic compounds, including multi-substituted phenols, remains a significant challenge in organic chemistry. Traditional methods often require harsh conditions, multi-step processes, and can suffer from a lack of regioselectivity. Future research is intensely focused on overcoming these limitations.

Key Research Thrusts:

Catalytic Systems: There is a continuous effort to discover and optimize catalysts for direct and selective halogenation. This includes the use of Brønsted/Lewis acids or Lewis bases to activate halogenating reagents like N-halosuccinimides (NXS). researchgate.net For instance, a combination of thianthrene (B1682798) and trifluoromethanesulfonic acid can activate NXS to effectively halogenate various organic compounds, including aromatics. researchgate.net

Biocatalysis: The use of enzymes, particularly flavin-dependent halogenases, offers a highly selective and environmentally benign alternative for halogenating aromatic scaffolds. nih.gov Researchers are working on engineering these enzymes, such as the fungal halogenase RadH, to improve their stability and broaden their substrate scope, potentially enabling the direct and regioselective synthesis of complex phenols. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature, pressure, and mixing. This technology is being explored for halogenation reactions to improve safety, increase yield, and facilitate easier scale-up compared to traditional batch processes.

Direct C-H Activation: A major goal is the development of methods that can directly replace a hydrogen atom on an aromatic ring with a halogen at a specific position. This approach would significantly shorten synthetic pathways by avoiding the need for pre-functionalized starting materials.

A comparison of traditional versus emerging synthetic approaches highlights the drive towards greater efficiency and selectivity.

| Feature | Traditional Methods (e.g., Diazotization) | Emerging Methods (e.g., Catalysis, Biocatalysis) |

| Selectivity | Often produces mixtures of isomers. ncert.nic.in | High regioselectivity is achievable. nih.gov |

| Reaction Conditions | Can be harsh (e.g., high temperature/pressure). google.com | Generally milder and more controlled. nih.gov |

| Environmental Impact | May generate significant waste and use hazardous reagents. google.com | Aims for greener processes with less waste. rsc.org |

| Process Length | Often requires multiple steps of protection and deprotection. guidechem.com | Can enable more direct, single-step transformations. researchgate.net |

The development of these novel routes will be crucial for making compounds like 3-Chloro-5-fluoro-2-methoxyphenol more accessible for research and potential applications.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Core Applications:

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose multiple viable synthetic pathways, breaking it down into simpler, commercially available precursors. pharmafeatures.comchemical.ai These platforms learn from vast databases of published chemical reactions to suggest both conventional and unconventional routes that a human chemist might overlook. pharmafeatures.com

Property Prediction: Before a molecule is even synthesized, ML models can predict its physical, chemical, and even biological properties based on its structure. pharmafeatures.com For halogenated phenols, this could include predicting reactivity, solubility, or potential utility in materials science.

Reaction Optimization: AI algorithms can be coupled with automated robotic systems to perform high-throughput experimentation. pharmafeatures.com These systems can systematically vary reaction conditions (temperature, catalysts, solvents) to rapidly identify the optimal parameters for maximizing yield and minimizing byproducts, accelerating process development. pharmafeatures.com

Solvent and Reagent Selection: Green chemistry principles are being integrated into AI tools. For example, solvent selection guides developed by pharmaceutical companies use AI to help chemists choose solvents that are not only effective for a reaction but also have a lower environmental and safety impact. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Research into green chemistry for the synthesis and application of halogenated aromatics is a key priority.

Key Principles and Approaches:

Alternative Solvents: A major focus is replacing hazardous organic solvents with greener alternatives. This includes the use of water, supercritical fluids (like CO₂), or bio-based solvents. Pfizer's solvent selection guide, for instance, categorizes solvents to steer chemists away from those with high toxicity. researchgate.net

Catalyst-driven Processes: As mentioned, moving from stoichiometric reagents to catalytic systems reduces waste significantly. Photocatalysis is another emerging green technique, where light is used to drive chemical reactions, often under mild conditions. nih.gov

Renewable Feedstocks: While this compound is derived from petroleum-based feedstocks, future research aims to produce foundational chemicals from renewable biomass. Lignin, a complex polymer found in wood, is a potential source of aromatic compounds. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste.

A notable example of a green approach is the use of an immobilized enzyme system. A study demonstrated that horseradish peroxidase (HRP) immobilized on a titanium dioxide support could be used to treat water contaminated with toxic pentahalogenated phenols. nih.gov The system used UVB irradiation to activate the TiO₂, which in turn activated the enzyme to polymerize and precipitate the phenols, showcasing a synergistic photocatalytic and enzymatic process. nih.gov

Advanced Spectroscopic and Computational Methodologies for In-situ Analysis

Understanding how a reaction proceeds in real-time is critical for optimization and control. In-situ analysis, which involves studying a chemical reaction as it happens without disturbing the system, is becoming increasingly powerful. mt.comfiveable.mewikipedia.org

Emerging Techniques:

Real-Time Spectroscopic Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to monitor the concentration of reactants, intermediates, and products in real-time. mt.com This provides direct insight into reaction kinetics and mechanisms.

Microfluidic Reactors: Combining microfluidics with spectroscopic techniques, such as Attenuated Total Reflectance (ATR)-FTIR, allows for the spatiotemporal analysis of reactions. rsc.org This provides highly detailed information on how concentrations change in both space and time within the reactor. rsc.org

Advanced Computational Chemistry: High-level quantum chemical calculations are now able to accurately predict spectroscopic properties (like vibrational frequencies) for complex molecules. sns.it This theoretical data is invaluable for interpreting experimental spectra, helping to identify transient intermediates and understand complex reaction pathways. sns.it

High-Resolution Mass Spectrometry: Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), when combined with mass defect filtering, can help identify novel halogenated compounds in complex mixtures, such as those formed during thermal decomposition processes. scholaris.ca

These advanced methods provide a much deeper understanding of the chemistry of halogenated aromatics, moving beyond simple pre- and post-reaction analysis to a complete, dynamic picture of the chemical transformation.

Expanding Applications in Advanced Materials and Supramolecular Chemistry

The specific arrangement of chloro, fluoro, hydroxyl, and methoxy (B1213986) groups on the aromatic ring of this compound makes it an interesting building block for materials science. Halogen atoms, particularly, are known to participate in a specific type of noncovalent interaction called halogen bonding.

Future Directions:

Crystal Engineering: The directionality and tunable strength of halogen bonds make them a powerful tool for designing molecular crystals with specific architectures and properties. nih.govacs.org By acting as a halogen bond donor (via the chlorine) and an acceptor (via the fluorine, oxygen atoms), molecules like this compound could be used to construct complex, self-assembling supramolecular structures.

Liquid Crystals: The introduction of halogen atoms can significantly influence the properties of liquid crystalline materials. Research is exploring how halogen bonding can be used to control the alignment and phase behavior of these materials, which are critical for display technologies.

Functional Polymers: Halogenated phenols can be used as monomers or additives to create polymers with enhanced properties, such as fire retardancy. google.com The presence of both chlorine and fluorine could offer unique contributions to the thermal stability and combustion resistance of materials.

Supramolecular Gels: Halogen bonding has been shown to induce the formation of supramolecular gels. acs.org This occurs when specific interactions guide molecules to self-assemble into long, fibrous networks that immobilize a solvent. The ability of halogenated phenols to participate in both hydrogen and halogen bonding could be exploited to design new gel-forming materials.

Research has shown that halogenation can dramatically influence the self-assembly of aromatic molecules, inducing chirality and altering photophysical properties like luminescence. nih.govacs.org The interplay of hydrogen bonding (from the phenol (B47542) group) and potential halogen bonding makes compounds like this compound intriguing candidates for the rational design of new functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Chloro-5-fluoro-2-methoxyphenol, and how can regioselectivity be controlled?

- Methodology :

- Begin with a phenol derivative (e.g., 5-fluoro-2-methoxyphenol) and introduce chlorine via electrophilic aromatic substitution. Optimize reaction conditions (e.g., using FeCl₃ or AlCl₃ as Lewis acids) to direct chlorination to the para position relative to the hydroxyl group.

- Protect the hydroxyl group as a methoxy ether to prevent undesired side reactions. Post-chlorination, deprotect under acidic conditions (e.g., HBr in acetic acid) to regenerate the phenol moiety.

- Monitor regioselectivity using computational tools (e.g., density functional theory for predicting substitution patterns) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to identify substituent positions. The methoxy group ( ppm) and aromatic protons ( ppm) are critical for structural confirmation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 190.57 g/mol) and isotopic patterns for chlorine/fluorine .

- Infrared (IR) Spectroscopy : Detect hydroxyl ( cm) and methoxy ( cm) stretches.

- Chromatography : HPLC or GC-MS to assess purity (>95%) and rule out byproducts .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous discharge due to environmental persistence .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and store in sealed containers labeled for halogenated organics .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodology :

- Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.

- Compare experimental data with computational predictions (e.g., AI-assisted spectral libraries or DFT simulations) .

- Re-run reactions under controlled conditions to isolate intermediates and identify side products (e.g., di-substituted isomers) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology :

- Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. Use statistical tools (e.g., ANOVA) to assess significance .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for improved chlorination efficiency.

- Purification : Recrystallize using solvent pairs (e.g., ethanol/water) to enhance purity and yield .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor via HPLC for decomposition products.

- Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

Q. What computational approaches predict regioselectivity in multi-substituted aromatic systems?

- Methodology :

- Use molecular modeling software (e.g., Gaussian, Schrödinger) to calculate activation energies for competing substitution pathways.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.